molecular formula C8H6N2O2S B6590633 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-75-8

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6590633
CAS No.: 116137-75-8
M. Wt: 194.21 g/mol
InChI Key: KTUATLIOJJVVNH-UHFFFAOYSA-N
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Description

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Biological Activity

6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives demonstrate potential in biological applications, particularly in oxidative stress management. For instance, Meshcheryakova et al. (2022) investigated the effects of these derivatives on free radical oxidation in blood and bone marrow. Their findings suggest that these compounds can enhance the body's adaptive capabilities and offer protective effects in extreme conditions, highlighting their potential as therapeutic agents in managing oxidative stress-related disorders (Meshcheryakova et al., 2022).

Antimicrobial Activity

Research by Vlasov et al. (2022) explored the antimicrobial properties of this compound derivatives. They synthesized novel compounds and assessed their efficacy against various bacterial strains, including S. aureus, E. coli, and B. subtilis. The results indicated moderate antimicrobial activity, which may be useful in developing new antibacterial agents (Vlasov et al., 2022).

Potential in Cancer Research

The compound also shows promise in cancer research. Udayakumar et al. (2017) synthesized and evaluated dihydropyrimidine-2,4(1H,3H)-dione derivatives for their cytotoxic effects on cancer cell lines. The study's preliminary results indicate potential applications in developing novel anticancer therapeutics (Udayakumar et al., 2017).

Application in Herbicide Development

A study by Wang et al. (2021) highlights the potential of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in herbicide development. They employed a structure-guided optimization approach to enhance the efficacy of these compounds as protoporphyrinogen IX oxidase inhibitors. This work suggests potential agricultural applications, especially in weed control (Wang et al., 2021).

Electronic and Photophysical Properties

This compound derivatives have also been studied for their electronic and photophysical properties. Irfan (2014) conducted quantum chemical investigations to understand charge transfer materials based on these derivatives, providing insights that could be valuable in materials science and electronic device fabrication (Irfan, 2014).

Properties

IUPAC Name

6-thiophen-2-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUATLIOJJVVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273901
Record name 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116137-75-8
Record name 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116137-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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